N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
CAS No.: 1858255-73-8
Cat. No.: VC2751689
Molecular Formula: C12H15ClN4O3
Molecular Weight: 298.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858255-73-8 |
|---|---|
| Molecular Formula | C12H15ClN4O3 |
| Molecular Weight | 298.72 g/mol |
| IUPAC Name | N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18) |
| Standard InChI Key | UGODOWJUTUIJLN-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is characterized by distinct chemical properties that define its behavior in research settings. This section examines its fundamental chemical characteristics.
Basic Identifiers and Physical Properties
The compound is uniquely identified through several standardized chemical identifiers. Table 1 presents the key physical and chemical properties of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1858255-73-8 |
| Molecular Formula | C12H15ClN4O3 |
| Molecular Weight | 298.72 g/mol |
| IUPAC Name | N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18) |
| Standard InChIKey | UGODOWJUTUIJLN-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N+[O-] |
The compound contains several functional groups including a piperazine ring, a carboxamide linkage, and a nitrophenyl group with a chlorine substituent. The presence of these diverse functional groups contributes to its potential reactivity and applications.
Structural Features
The structure of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide includes:
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A 4-methylpiperazine ring - a six-membered heterocyclic structure containing two nitrogen atoms
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A carboxamide linkage (-C(=O)NH-) connecting the piperazine to the phenyl ring
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A substituted phenyl ring with chloro (4-position) and nitro (3-position) groups
These structural elements create a compound with potentially interesting binding properties that may interact with various biological targets. The methylpiperazine moiety is a common pharmacophore in medicinal chemistry, often contributing to improved pharmacokinetic properties.
| Application Area | Potential Mechanism | Research Status |
|---|---|---|
| Antimicrobial Agents | Cell wall disruption, enzyme inhibition | Under investigation |
| Anticancer Compounds | Kinase inhibition, apoptosis induction | Preclinical research |
| Central Nervous System | Neurotransmitter modulation | Structure-activity studies |
| Anti-inflammatory | Inhibition of inflammatory mediators | Early-stage research |
| Supplier | Product Code/Number | Packaging Options | Purity |
|---|---|---|---|
| Vulcan Chem | VC2751689 | Research quantities | Not specified |
| Apollo Scientific (via VWR) | OR111081 | 1G, 5G, 10G | Not specified |
| MolCore | MC183H30 | Research quantities | NLT 97% |
| EOS Med Chem | Not specified | Research quantities | Not specified |
Related Compounds and Structural Analogs
Understanding the relationship between N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide and structurally similar compounds provides valuable context for its potential applications and properties.
Structural Variations
Several related compounds share structural similarities but differ in key substituents:
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N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (CAS: 38045-05-5) - Contains a piperidine ring instead of piperazine and lacks the nitro group
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Various benzamide derivatives featuring different arrangements of chloro, nitro, and amino substituents
These structural analogs may exhibit similar reactivity patterns while demonstrating different biological activity profiles based on their specific substitution patterns.
Structure-Activity Relationships
The placement and identity of functional groups significantly impact biological activity. For instance:
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The nitro group (-NO2) at the 3-position may contribute to electrophilic properties
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The chloro substituent at the 4-position affects lipophilicity and binding interactions
-
The methylpiperazine moiety often contributes to improved solubility and pharmacokinetic profiles
Comprehensive structure-activity relationship studies would be required to determine how these structural features influence specific biological activities.
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